molecular formula C5H9Cl2N3 B8263911 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride

4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride

Cat. No.: B8263911
M. Wt: 182.05 g/mol
InChI Key: IKZDVTUQMWFCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride typically involves the chloromethylation of 1,5-dimethyltriazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction Reactions: Reduction of the compound can lead to the formation of different triazole derivatives with altered reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the chloromethyl group.

    4-(Bromomethyl)-1,5-dimethyltriazole:

    4-(Hydroxymethyl)-1,5-dimethyltriazole: A hydroxylated derivative with altered chemical properties.

Uniqueness

4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(chloromethyl)-1,5-dimethyltriazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-4-5(3-6)7-8-9(4)2;/h3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZDVTUQMWFCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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